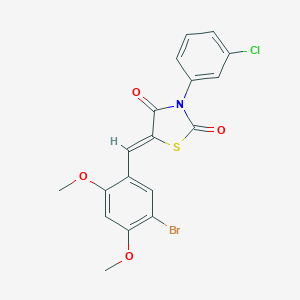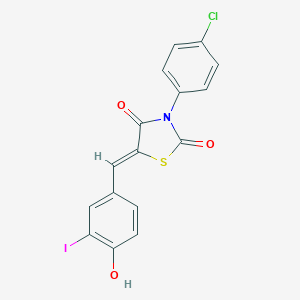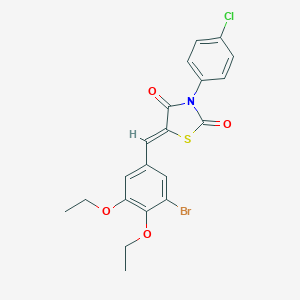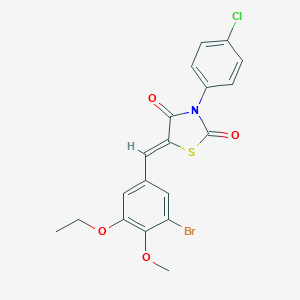
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as BDMC and has been the subject of numerous studies due to its unique chemical structure and potential therapeutic benefits.
作用机制
The mechanism of action of BDMC is not fully understood, but studies have shown that it can induce apoptosis in cancer cells through the activation of caspase enzymes. BDMC has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
BDMC has been shown to have various biochemical and physiological effects. Studies have shown that BDMC can inhibit the growth of cancer cells and induce apoptosis. BDMC has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using BDMC in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic benefits. However, one limitation is that the mechanism of action of BDMC is not fully understood, which makes it difficult to determine its full potential.
未来方向
There are numerous future directions for the study of BDMC. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its potential therapeutic benefits.
合成方法
The synthesis of BDMC involves the reaction of 2,4-dimethoxybenzaldehyde, 3-chlorobenzaldehyde, and thiosemicarbazide in the presence of a base. This reaction results in the formation of a yellow crystalline compound that can be purified through recrystallization.
科学研究应用
BDMC has been the subject of various scientific research studies due to its potential therapeutic benefits. Studies have shown that BDMC has anticancer properties and can induce apoptosis in cancer cells. BDMC has also been shown to have anti-inflammatory and antioxidant properties.
属性
产品名称 |
5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H13BrClNO4S |
分子量 |
454.7 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrClNO4S/c1-24-14-9-15(25-2)13(19)6-10(14)7-16-17(22)21(18(23)26-16)12-5-3-4-11(20)8-12/h3-9H,1-2H3/b16-7- |
InChI 键 |
UNNUPDMOHDMSGN-APSNUPSMSA-N |
手性 SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
规范 SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)
![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)



![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)



